1,2-Distearin-D70
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Overview
Description
1,2-Distearin-D70, also known as 1,1′-(2-Hydroxy-1,3-propanediyl-1,1,2,3,3-d5) dioctadecanoate-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d35, is a stable isotope-labeled compound. It is a type of diacylglycerol (DAG) where both acyl groups are stearic acid. This compound is used in various scientific research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearin-D70 can be synthesized through esterification reactions involving glycerol and stearic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to promote ester bond formation. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves the hydrogenation of vegetable oils to produce stearic acid, followed by esterification with glycerol. The process is optimized to achieve high yields and purity, often exceeding 99% .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearin-D70 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stearic acid and glycerol.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to produce stearic acid and glycerol.
Transesterification: It can react with other alcohols to form different esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are employed
Major Products Formed
Oxidation: Stearic acid and glycerol.
Hydrolysis: Stearic acid and glycerol.
Transesterification: Various esters depending on the alcohol used
Scientific Research Applications
1,2-Distearin-D70 is utilized in a wide range of scientific research applications, including:
Biology: It serves as a tracer in metabolic studies to investigate lipid metabolism and the role of diacylglycerols in cellular signaling
Medicine: It is used in the development of lipid-based drug delivery systems and in the study of lipid-related diseases
Industry: It is employed in the formulation of food emulsifiers and cosmetics.
Mechanism of Action
The mechanism of action of 1,2-Distearin-D70 involves its role as a diacylglycerol. Diacylglycerols are important signaling molecules that activate protein kinase C (PKC) pathways. The activation of PKC leads to various cellular responses, including changes in gene expression, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3-Distearin: Similar to 1,2-Distearin-D70 but with the stearic acid groups attached to the first and third carbon atoms of glycerol.
1,2-Dipalmitin: Similar structure but with palmitic acid instead of stearic acid.
1,2-Dioleoyl-sn-glycerol: Contains oleic acid instead of stearic acid
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in metabolic studies and analytical applications. The deuterium labeling allows for precise tracking and quantification in complex biological systems .
Properties
Molecular Formula |
C39H76O5 |
---|---|
Molecular Weight |
695.4 g/mol |
IUPAC Name |
[3-hydroxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2 |
InChI Key |
UHUSDOQQWJGJQS-TYAABNJCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CO)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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